molecular formula C21H17N3O3S B2844583 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1210186-66-5

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2844583
CAS No.: 1210186-66-5
M. Wt: 391.45
InChI Key: WAUBRBIRWIFVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide (CAS 1210186-66-5) is a synthetic organic compound with a molecular formula of C 21 H 17 N 3 O 3 S and a molecular weight of 391.4 g/mol . This reagent features a unique hybrid structure combining a 2,3-dihydroimidazo[2,1-b]thiazole scaffold linked via a phenyl group to a 7-methoxybenzofuran-2-carboxamide moiety. The dihydroimidazothiazole core is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities. While specific biological data for this exact molecule is limited in the public domain, its structural components are of significant research interest. The 2,3-dihydroimidazo[2,1-b]thiazole (DHIT) template has been identified as a promising scaffold in the development of novel tyrosinase inhibitors, which are relevant for investigating therapeutic agents for hyperpigmentation disorders . Furthermore, compounds containing the imidazo[2,1-b]thiazole nucleus have been explored for a range of other potential research applications, including as antifungal and antibacterial agents , highlighting the versatility of this heterocyclic system in chemical biology and drug discovery research. The presence of the benzofuran group adds another dimension of interest, as this motif is found in various biologically active natural products and pharmaceuticals. This compound is intended for research purposes only, specifically for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-17-4-2-3-14-11-18(27-19(14)17)20(25)22-15-7-5-13(6-8-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-12H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUBRBIRWIFVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazothiazole intermediate, which is then coupled with a benzofuran derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Cores

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives

Compounds such as N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) and its analogues (6b–6e) share the imidazo[2,1-b]thiazole core but differ in substituents. Key distinctions include:

  • Substituents : The target compound features a benzofuran-carboxamide group, whereas 6a–6e derivatives have methylsulfonylphenyl groups and aliphatic amine side chains .
  • Synthesis : These derivatives are synthesized via Mannich reactions with formaldehyde and amines, yielding 50–70% after purification . In contrast, the target compound’s benzofuran moiety may require Suzuki coupling or similar cross-coupling reactions, though specifics are undocumented in the provided evidence.
  • Spectroscopic Data : IR spectra of 6a–6e show C–N stretches at ~1240–1258 cm⁻¹ and NH/OH bands at 3150–3414 cm⁻¹, whereas the target compound’s benzofuran carbonyl (C=O) would likely exhibit a strong absorption near 1680–1750 cm⁻¹, similar to benzodifuranyl carboxamides .
Thiazolo[3,2-a]pyrimidine and Imidazo-Thiadiazole Hybrids

Compounds like N-(3,5-dioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-7-yl)-4-methoxybenzofuran-2-carboxamide (7a) from share the carboxamide linkage and methoxybenzofuran group but incorporate a thiazolo-pyrimidine core instead of imidazo[2,1-b]thiazole. Key differences:

  • Spectral Features : The target compound’s ¹H-NMR would display signals for the dihydroimidazothiazole protons (δ 2.5–4.0 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm), whereas 7a shows pyrimidine CH signals at δ 6.95–7.05 ppm .

Functional Group Analogues: Carboxamide and Sulfonyl Derivatives

1,2,4-Triazole-3(4H)-thiones (7–9 from )

These compounds, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones , share sulfonyl groups but lack the benzofuran-imidazothiazole scaffold.

  • Tautomerism : Unlike the target compound, triazole-thiones exist in equilibrium with thiol tautomers, evidenced by IR absence of S–H stretches (~2500–2600 cm⁻¹) and presence of C=S bands (1247–1255 cm⁻¹) .
  • Synthetic Routes : Synthesized via nucleophilic addition and cyclization, these compounds highlight the versatility of sulfonyl groups in heterocyclic chemistry, contrasting with the target’s carboxamide linkage .
Benzodifuranyl Carboxamides (6a,b and 7a,b from )

These derivatives, such as 2-((4-(4-methoxy-3-methylbenzodifuranyl-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid (6a) , feature fused benzodifuranyl systems instead of benzofuran.

  • Spectroscopy : IR spectra show overlapping carbonyl stretches (1681–1753 cm⁻¹) but distinct NH/OH bands (3380–3414 cm⁻¹) due to additional pyrimidine NH groups .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Key Spectral Features
Target Compound Imidazo[2,1-b]thiazole 7-Methoxybenzofuran-2-carboxamide N/A Expected C=O (IR: ~1680 cm⁻¹), benzofuran aromatics (¹H-NMR: δ 6.5–7.5 ppm)
6a () Imidazo[2,1-b]thiazole Methylsulfonylphenyl, dimethylamine 50–70% C–N (IR: 1240 cm⁻¹), NH (¹H-NMR: δ 10.10–12.50 ppm)
7a () Thiazolo[3,2-a]pyrimidine 4-Methoxybenzofuran-2-carboxamide Good yields C=O (IR: 1687 cm⁻¹), pyrimidine CH (¹H-NMR: δ 6.95 ppm)
7–9 () 1,2,4-Triazole-3(4H)-thione Sulfonylphenyl, difluorophenyl Moderate C=S (IR: 1247–1255 cm⁻¹), no S–H stretches
6a () Benzodifuranyl Pyrimidine-thioacetic acid Good yields C=O (IR: 1753 cm⁻¹), NH/OH (¹H-NMR: δ 10.10–12.50 ppm)

Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H16N4O4SC_{18}H_{16}N_{4}O_{4}S and a molecular weight of approximately 416.5 g/mol. The structure features a benzofuran core substituted with a methoxy group and an imidazo[2,1-b]thiazole moiety, which are critical for its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₁₆N₄O₄S
Molecular Weight416.5 g/mol
Key Functional GroupsBenzofuran, Methoxy, Imidazole
CAS Number893987-95-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It has been shown to interact with the NF-kB signaling pathway, which is crucial in inflammation and cancer progression .
  • Antioxidant Activity : The compound exhibits potential antioxidant properties that could protect cells from oxidative stress .

Biological Activities

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

A study evaluated the compound's cytotoxic effects on several cancer cell lines using the MTT assay. Results indicated significant inhibition of cell viability at concentrations as low as 10 µM.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC₅₀ (µM)Observations
HeLa10Significant reduction in viability
MCF-715Moderate cytotoxicity
A54912High sensitivity observed

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and tolerable side effects.
  • Case Study on Inflammatory Diseases : In a preclinical model of rheumatoid arthritis, administration of the compound led to reduced inflammation markers and improved joint function compared to control groups.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to link the imidazothiazole and benzofuran moieties .
  • Carboxamide formation via activation of the carboxylic acid group (e.g., using EDC/HOBt) and coupling with aniline derivatives .
    Characterization methods:
  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm regiochemistry and purity (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for biological assays) .

Advanced: How can computational methods enhance synthesis optimization?

Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) or catalysts (e.g., Pd(OAc)₂ vs. CuI) .
  • Experimental validation : Combine computational predictions with small-scale reactions (e.g., 0.1 mmol scale) to verify yields and selectivity .

Basic: What biological assays evaluate this compound’s activity?

Answer:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .
  • Protein binding : Surface Plasmon Resonance (SPR) to measure affinity (KD) for target proteins .

Advanced: How to design SAR studies to improve bioactivity?

Answer:

  • Systematic substitution : Replace the methoxy group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₂CH₃) groups to modulate electronic effects .
  • Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., tubulin or kinases) and prioritize derivatives .
  • In vitro validation : Test top candidates in dose-response assays (e.g., 0.1–100 µM range) to correlate structural changes with potency .

Data Contradiction: How to resolve discrepancies in bioactivity data?

Answer:

  • Comparative analysis : Cross-reference substituent effects (e.g., imidazothiazole vs. benzothiophene analogs) to identify structural determinants of activity .
  • Purity verification : Re-analyze conflicting batches via HPLC-MS to rule out impurities (>95% purity required) .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) .

Basic: What analytical techniques confirm chemical stability?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13), then monitor degradation via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .

Advanced: How to analyze metabolic stability in preclinical models?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Computational ADMET : Predict metabolic hotspots with software like Schrödinger’s QikProp .

Basic: What functional groups dictate reactivity?

Answer:

  • Imidazothiazole ring : Susceptible to electrophilic substitution at the 5-position (e.g., bromination) .
  • Methoxybenzofuran : Participates in oxidation (e.g., demethylation to quinone derivatives) .
  • Carboxamide : Hydrolyzes under acidic/basic conditions, requiring stabilization via prodrug strategies .

Advanced: How to optimize reaction conditions for scale-up?

Answer:

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) for coupling efficiency and ease of removal .
  • Catalyst loading : Optimize Pd/Cu ratios (e.g., 5 mol% Pd(OAc)₂ + 10 mol% Xantphos) to minimize metal residues .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and terminate at >90% conversion .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize acidic/basic spills with appropriate adsorbents (e.g., sodium bicarbonate for acids) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.